

# N-propyl-3-(trifluoromethyl)aniline CAS number 887590-37-6

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## Compound of Interest

Compound Name: *N*-propyl-3-(trifluoromethyl)aniline

Cat. No.: B1321753

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An in-depth technical guide for researchers, scientists, and drug development professionals on **N-propyl-3-(trifluoromethyl)aniline** (CAS Number: 887590-37-6).

## Introduction

**N-propyl-3-(trifluoromethyl)aniline** is a fluorinated aromatic amine that serves as a crucial building block in organic synthesis. The presence of the trifluoromethyl group (-CF<sub>3</sub>) at the meta-position of the aniline ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.<sup>[1]</sup> The trifluoromethyl group is a common motif in many bioactive molecules due to its ability to enhance binding affinity to biological targets and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **N-propyl-3-(trifluoromethyl)aniline**, with a focus on experimental details and data.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-propyl-3-(trifluoromethyl)aniline** is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Property	Value	Reference
CAS Number	887590-37-6	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> F <sub>3</sub> N	[2][3]
Molecular Weight	203.2 g/mol	[1][2]
LogP	3.60030	[2]
XLogP3	4.2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	3	[2]
Exact Mass	203.09218387	[2]
Complexity	167	[2]
Polar Surface Area (PSA)	12.03 Å <sup>2</sup>	[2]

## Synthesis

The primary and most straightforward method for the synthesis of **N-propyl-3-(trifluoromethyl)aniline** is the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction involves the nucleophilic substitution of a propyl halide by the amine.

## Experimental Protocol: N-Alkylation of 3-(trifluoromethyl)aniline

Objective: To synthesize **N-propyl-3-(trifluoromethyl)aniline** via direct alkylation.

Materials:

- 3-(trifluoromethyl)aniline
- Propyl bromide (or propyl iodide)

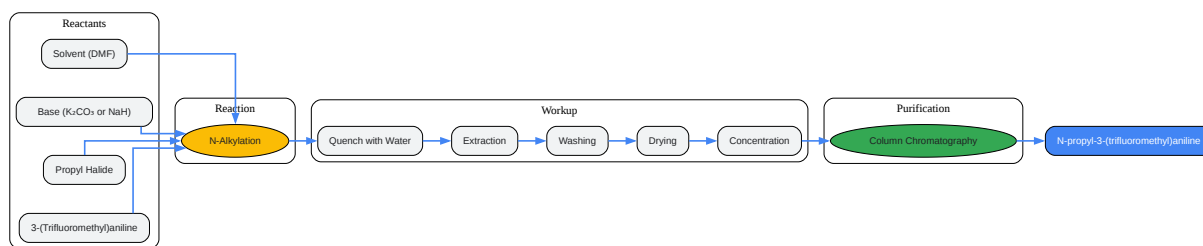
- Potassium carbonate ( $K_2CO_3$ ) or Sodium hydride (NaH)
- Dimethylformamide (DMF) or other polar aprotic solvent
- Potassium iodide (KI) (optional, as a catalyst)[1]
- Diethyl ether or other extraction solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of 3-(trifluoromethyl)aniline in a polar aprotic solvent such as DMF, add a base like potassium carbonate or sodium hydride. The base deprotonates the amine, increasing its nucleophilicity.[1]
- Add propyl bromide or propyl iodide to the reaction mixture. The use of a catalytic amount of potassium iodide can enhance the reaction rate when using propyl bromide.[1]
- Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). Careful temperature control is crucial to prevent over-alkylation to N,N-dipropyl-3-(trifluoromethyl)aniline.[1]
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure **N-propyl-3-(trifluoromethyl)aniline**.

Logical Workflow for Synthesis:



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*Synthesis workflow for **N-propyl-3-(trifluoromethyl)aniline**.*

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of **N-propyl-3-(trifluoromethyl)aniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the N-propyl group and the aromatic protons.<sup>[1]</sup>
  - A triplet corresponding to the terminal methyl ( $\text{CH}_3$ ) protons.
  - A multiplet (sextet) for the central methylene ( $\text{CH}_2$ ) protons.
  - A triplet for the methylene ( $\text{CH}_2$ ) protons attached to the nitrogen.
  - A complex multiplet pattern for the aromatic protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. While specific data for **N-propyl-3-(trifluoromethyl)aniline** is not readily available in the literature, the expected chemical shifts can be predicted based on related structures.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum is expected to show a single sharp signal for the trifluoromethyl group, typically in the range of -55 to -60 ppm (relative to  $\text{CFCl}_3$ ).<sup>[1]</sup>

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern.

- Molecular Ion Peak ( $\text{M}^+$ ):  $m/z = 203.2$ <sup>[1]</sup>
- Key Fragmentation Patterns:
  - Loss of an ethyl radical from the propyl chain.
  - Loss of the propyl group.
  - Loss of the trifluoromethyl group.<sup>[1]</sup>

## Biological Activity and Potential Applications

While specific biological studies on **N-propyl-3-(trifluoromethyl)aniline** are limited in publicly available literature, the trifluoromethylaniline scaffold is a key component in many biologically

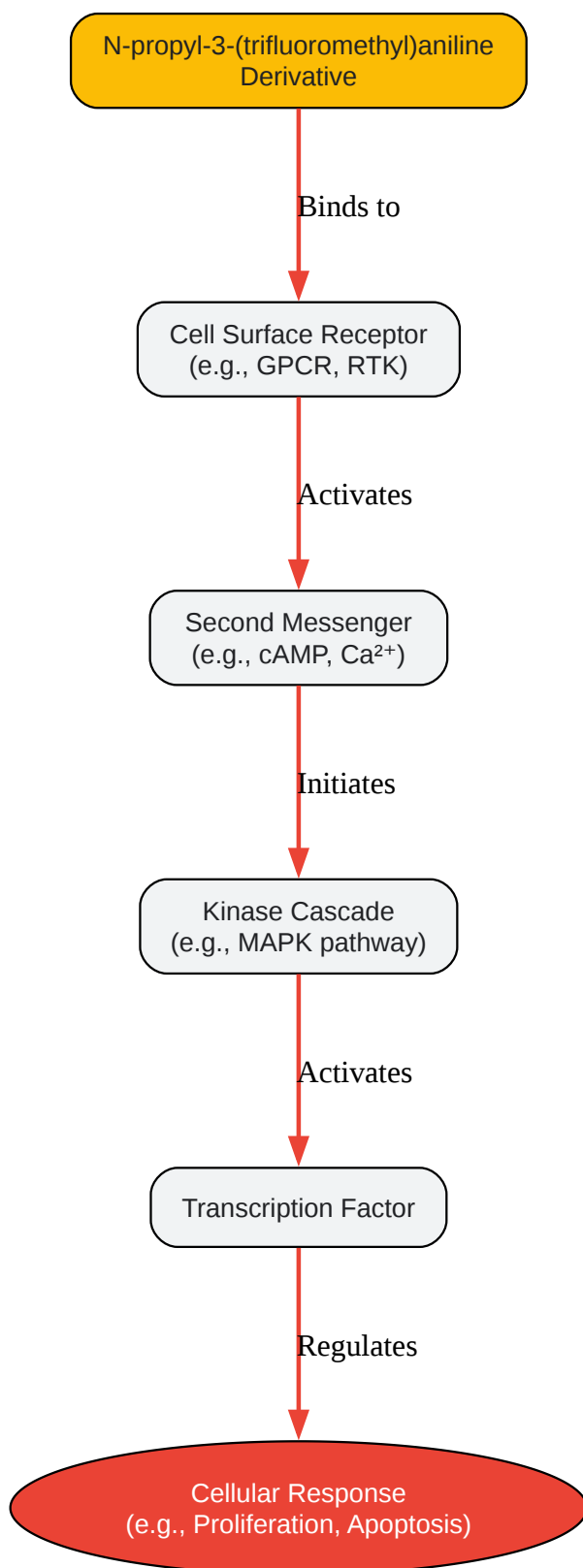
active compounds. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity.

Derivatives of trifluoromethylanilines have been investigated for a range of therapeutic applications, including:

- **Anticancer Agents:** Some trifluoromethoxy- and trifluoromethyl- substituted aniline derivatives have shown cytotoxic effects against cancer cell lines.[4]
- **Antimicrobial Agents:** The trifluoromethylphenyl moiety is present in some compounds with antibacterial activity.
- **Agrochemicals:** The structural features of **N-propyl-3-(trifluoromethyl)aniline** make it a valuable intermediate in the synthesis of pesticides and herbicides.[1]

The N-propyl group can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes. Further research is needed to fully elucidate the specific biological activities and potential therapeutic applications of **N-propyl-3-(trifluoromethyl)aniline**.

**Signaling Pathway Hypothesis:** Given the prevalence of trifluoromethylaniline derivatives in drug discovery, it is plausible that **N-propyl-3-(trifluoromethyl)aniline** or its derivatives could interact with various signaling pathways. The specific pathway would depend on the overall structure of the final molecule. A hypothetical interaction is depicted below.



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*Hypothetical signaling pathway modulation.*

## Safety Information

While a specific safety data sheet (SDS) for **N-propyl-3-(trifluoromethyl)aniline** is not widely available, information for the related compound, 3-(trifluoromethyl)aniline, indicates that it is toxic by ingestion and inhalation and can cause skin and eye irritation.[5][6] It is recommended to handle **N-propyl-3-(trifluoromethyl)aniline** with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

## Conclusion

**N-propyl-3-(trifluoromethyl)aniline** is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. Its synthesis is straightforward, and its physicochemical properties are influenced by the key trifluoromethyl and N-propyl substituents. Although direct biological data on this specific compound is scarce, the broader class of trifluoromethylanilines demonstrates a wide range of biological activities. Further investigation into the pharmacology and toxicology of **N-propyl-3-(trifluoromethyl)aniline** and its derivatives is warranted to explore its full potential in drug discovery and other applications.

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